Hydrogen Bond Donor/Acceptor Profile and Ionization State Relative to 4-Hydroxy Analog
N-Cyclopropyl-4-methoxybenzamide exhibits a predicted pKa of 14.83±0.20, which is approximately 6.3 log units higher (i.e., >1,000,000-fold less acidic) than its 4-hydroxy analog, N-cyclopropyl-4-hydroxybenzamide (CAS 860298-71-1, predicted pKa 8.52±0.15) . This massive difference in ionization potential translates directly to distinct solubility-pH profiles and membrane permeability behavior. At physiological pH (7.4), the 4-hydroxy analog exists predominantly in its deprotonated, charged phenolate form, whereas N-cyclopropyl-4-methoxybenzamide remains entirely neutral. This neutrality eliminates pH-dependent ionization as a confounding variable in cellular assays and in vivo studies.
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | 14.83±0.20 (Predicted) |
| Comparator Or Baseline | N-cyclopropyl-4-hydroxybenzamide: 8.52±0.15 (Predicted) |
| Quantified Difference | ΔpKa ≈ +6.3 units |
| Conditions | Predicted values; computational estimation |
Why This Matters
The extreme pKa difference (>6 log units) dictates that the hydroxy analog will exhibit pH-dependent solubility and permeability, whereas the methoxy analog provides consistent, pH-independent physicochemical behavior, simplifying assay interpretation and formulation development.
